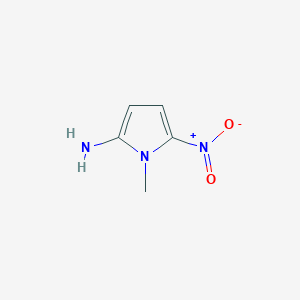![molecular formula C6H5N5O2 B15234713 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with formimidate derivatives in the presence of ethanol . Another approach includes the use of carbonyldiimidazole and DBU in DMF to facilitate the formation of the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar tricyclic structure and are studied for their potential as kinase inhibitors.
Uniqueness
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Propriétés
Formule moléculaire |
C6H5N5O2 |
|---|---|
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)(H2,7,8,9) |
Clé InChI |
BIPRHXQBXFHGOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=N1)N)C(=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)


![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)

